molecular formula C17H21N3O2 B12913149 1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one CAS No. 823794-10-1

1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one

Cat. No.: B12913149
CAS No.: 823794-10-1
M. Wt: 299.37 g/mol
InChI Key: RSXVQDYOKVVERX-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as 2-methoxybenzaldehyde with guanidine derivatives under acidic or basic conditions.

    Introduction of the Dimethylamino Group: This step may involve the alkylation of the pyrimidine ring with dimethylamine using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Butanone Moiety: The final step could involve the coupling of the pyrimidine intermediate with a butanone derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)propan-1-one
  • 1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)pentan-1-one

Uniqueness

1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one may exhibit unique properties such as specific binding affinities, biological activities, or chemical reactivity that distinguish it from similar compounds. These unique features can make it a valuable compound for specific applications in research and industry.

Properties

CAS No.

823794-10-1

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

1-[4-(dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl]butan-1-one

InChI

InChI=1S/C17H21N3O2/c1-5-8-14(21)13-11-18-16(19-17(13)20(2)3)12-9-6-7-10-15(12)22-4/h6-7,9-11H,5,8H2,1-4H3

InChI Key

RSXVQDYOKVVERX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CN=C(N=C1N(C)C)C2=CC=CC=C2OC

Origin of Product

United States

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